Camylofin

Descripción general

Descripción

El clorhidrato de camylofina es un fármaco antimuscarínico sintético conocido por sus propiedades relajantes del músculo liso. Exhibe tanto acción anticolinérgica como acción directa sobre el músculo liso. La acción anticolinérgica se logra al inhibir la unión de la acetilcolina a los receptores muscarínicos, mientras que la relajación directa del músculo liso se logra al inhibir la fosfodiesterasa tipo IV, lo que lleva a un aumento del AMP cíclico y una reducción del calcio citosólico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de camylofina implica varios pasos clave:

Halogenación de Hell–Volhard–Zelinsky: El ácido fenilacético se somete a halogenación para formar bromuro de 2-bromo-2-fenilacetilo.

Esterificación: El bromuro se trata con alcohol isoamílico para producir bromo (fenil)acetato de 3-metilbutilo.

Alquilación: El éster se alquila entonces con N,N-dietiletilendiamina para producir camylofina.

Métodos de Producción Industrial: La producción industrial del clorhidrato de camylofina suele seguir la misma ruta sintética, pero a mayor escala, asegurando una alta pureza y rendimiento a través de condiciones de reacción optimizadas y técnicas de purificación.

Tipos de Reacciones:

Oxidación: El clorhidrato de camylofina puede sufrir degradación oxidativa en determinadas condiciones.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando los grupos amino.

Reactivos y Condiciones Comunes:

Degradación Oxidativa: La degradación forzada por ácidos, álcalis y oxidativa se puede lograr utilizando reactivos como el ácido clorhídrico (HCl) y otros agentes oxidantes.

Productos Principales:

- Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la degradación oxidativa puede conducir a la formación de varios subproductos dependiendo del grado de oxidación .

4. Aplicaciones en Investigación Científica

El clorhidrato de camylofina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como reactivo en diversas reacciones químicas y síntesis.

Biología: Se estudia por sus efectos sobre la relajación del músculo liso y sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Camylofin is known for its spasmolytic properties, which make it effective in relieving smooth muscle spasms. It is often used in combination with other analgesics to enhance pain relief and improve patient outcomes in various conditions.

Applications in Obstetrics

Labor Augmentation

this compound has been extensively studied for its role in augmenting labor. Research indicates that it significantly reduces the duration of the active phase of labor in both primigravida and multigravida women. In a study involving over 9,700 parturient women, this compound was shown to shorten the time from the onset of active labor to full cervical dilatation compared to placebo and other spasmolytics like drotaverine and hyoscine .

- Key Findings:

Combination Therapy

this compound is often used in combination with non-steroidal anti-inflammatory drugs (NSAIDs) such as paracetamol. A study assessing the pharmacokinetic profile of a fixed-dose combination of this compound and paracetamol highlighted its efficacy in managing pain during labor and other conditions .

Applications in Pain Management

Abdominal Colic Pain

this compound has demonstrated significant efficacy in treating abdominal colic pain. Clinical studies reveal that it provides substantial relief from symptoms associated with intestinal, renal, and biliary colic. In one study, over 94% of patients reported good pain relief after receiving this compound injections .

- Effectiveness Summary:

Case Studies

- This compound vs. Dicyclomine: A randomized controlled trial compared the effectiveness of this compound with dicyclomine for treating primary dysmenorrhea. The results indicated that patients receiving this compound experienced greater pain relief, with a reduction in Visual Analog Scale (VAS) scores significantly higher than those receiving dicyclomine .

- This compound-Pain Relief Combination: A study evaluated the efficacy of a combination therapy involving this compound and paracetamol against a dicyclomine-paracetamol combination. The results favored the this compound combination, showing better pain relief outcomes over the treatment period .

Stability and Formulation Studies

Research on co-crystal formations involving this compound has shown promising results regarding drug stability and potency. For instance, studies indicated that co-crystals formed with fumaric acid enhanced the stability and potency of this compound dihydrochloride compared to its plain form .

- Stability Analysis Findings:

- Co-crystal formulations maintained stability under accelerated conditions.

- Immediate-release tablets exhibited higher potency than plain formulations.

Mecanismo De Acción

El clorhidrato de camylofina ejerce sus efectos a través de dos mecanismos principales:

Acción Anticolinérgica: Inhibe la unión de la acetilcolina a los receptores muscarínicos, reduciendo las contracciones musculares.

Relajación Directa del Músculo Liso: Inhibe la fosfodiesterasa tipo IV, lo que lleva a un aumento del AMP cíclico y una reducción del calcio citosólico, lo que resulta en la relajación del músculo liso.

Compuestos Similares:

Bromuro de Valetamato: Otro fármaco antimuscarínico utilizado para la relajación del músculo liso.

Butilescopolamina: Utilizado por sus propiedades antiespasmódicas en el tratamiento del dolor abdominal.

Drotaverina: Un agente espasmolítico utilizado para aliviar los espasmos del músculo liso.

Unicidad del Clorhidrato de Camylofina: El clorhidrato de camylofina es único en su doble mecanismo de acción, combinando tanto propiedades anticolinérgicas como de relajación muscular lisa directa. Esto lo hace particularmente efectivo en el tratamiento de afecciones que involucran espasmos del músculo liso .

Comparación Con Compuestos Similares

Valethamate Bromide: Another antimuscarinic drug used for smooth muscle relaxation.

Hyoscine Butylbromide: Used for its antispasmodic properties in treating abdominal pain.

Drotaverine: A spasmolytic agent used to relieve smooth muscle spasms.

Uniqueness of Camylofin Dihydrochloride: this compound dihydrochloride is unique in its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxation properties. This makes it particularly effective in treating conditions involving smooth muscle spasms .

Actividad Biológica

Camylofin, a dihydrochloride salt of a synthetic antispasmodic agent, is primarily employed in obstetrics and gynecology for its smooth muscle relaxant properties. Its biological activity is characterized by a dual mode of action—musculotropic and neurotropic—that facilitates the relaxation of smooth muscle tissues, particularly in the cervix during labor. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its pharmacodynamics, clinical efficacy, tolerability, and comparative effectiveness against other agents.

Pharmacological Mechanism

This compound acts primarily on smooth muscle tissues by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This mechanism results in smooth muscle relaxation without significantly affecting uterine contractions. Its selectivity for phosphodiesterase IV isoenzymes allows it to preferentially dilate the cervix while minimizing systemic effects on other smooth muscles, such as those in the gastrointestinal tract or urinary system .

- Musculotropic Action : Directly relaxes smooth muscle by increasing cyclic AMP.

- Neurotropic Action : Modulates neurotransmitter release at the neuromuscular junction.

Clinical Efficacy

This compound has been extensively studied for its effectiveness in shortening labor duration and enhancing cervical dilatation. Various clinical trials have demonstrated its superiority over other antispasmodics, such as drotaverine and hyoscine.

Comparative Studies:

- This compound vs. Placebo :

- This compound vs. Drotaverine :

- This compound vs. Hyoscine :

Summary of Clinical Findings:

| Study Comparison | Cervical Dilatation Rate (cm/hour) | Duration of Active Phase (minutes) | Statistical Significance |

|---|---|---|---|

| This compound vs. Placebo | N/A | 141.40 ± 55.41 vs 181.46 ± 75.58 | p<0.01 |

| This compound vs. Drotaverine | 1.78 vs 1.61 | N/A | p=0.002 |

| This compound vs. Hyoscine | 3.14 vs 2.78 | N/A | p<0.001 |

Tolerability and Safety Profile

This compound is noted for its favorable tolerability profile with minimal side effects, which include mild anticholinergic effects such as dry mouth and palpitations . The therapeutic index indicates a wide margin of safety, with effective doses being significantly lower than toxic doses observed in animal studies (ratio ranging from 1:40 to 1:150) .

Adverse Effects Reported:

- Mild anticholinergic symptoms

- No significant impact on maternal or fetal health outcomes

Case Studies

Several case studies have highlighted the practical applications of this compound in obstetric settings:

- Case Study A : A randomized controlled trial involving 300 primigravidae showed that patients receiving this compound had a significantly reduced duration of labor and improved cervical dilatation rates compared to those receiving standard care.

- Case Study B : In another study focusing on women experiencing prolonged labor, this compound administration resulted in a marked decrease in both pain levels and labor duration, supporting its use as an effective intervention .

Análisis De Reacciones Químicas

Step 1: Hell–Volhard–Zelinsky Halogenation

Phenylacetic acid undergoes bromination to form 2-bromo-2-phenylacetyl bromide using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) under reflux conditions .

Reaction :

Step 2: Esterification

The brominated intermediate reacts with isoamyl alcohol (3-methyl-1-butanol) to yield 3-methylbutyl bromo(phenyl)acetate via nucleophilic acyl substitution .

Reaction :

Step 3: Alkylation

The ester undergoes alkylation with N,N-diethylethylenediamine to form this compound. This step is performed under basic conditions (e.g., K₂CO₃) in an aprotic solvent like acetonitrile .

Reaction :

Degradation Reactions

This compound is prone to degradation under stress conditions, as demonstrated in stability studies:

Forced Degradation Studies

- Key Findings :

Substitution Reactions

This compound’s ester and amine groups participate in nucleophilic substitutions:

Ester Group Reactivity

- Reacts with strong nucleophiles (e.g., Grignard reagents) to form ketones or alcohols.

- Hydrolyzes in aqueous acidic/basic media to yield 2-phenylacetic acid and 3-methylbutanol .

Amine Group Reactivity

- Undergoes quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

- Forms stable complexes with transition metals (e.g., Cu²⁺) in analytical methods .

Analytical Characterization

Stability in Formulations

Immediate-release tablets of this compound dihydrochloride co-crystals remain stable under:

Propiedades

IUPAC Name |

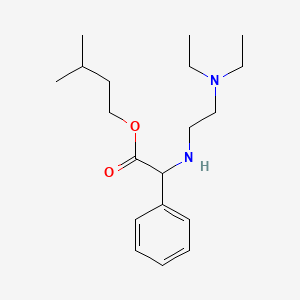

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOOHIUJEJZCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5892-41-1 (di-hydrochloride) | |

| Record name | Camylofin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046415 | |

| Record name | Camylofin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-30-8 | |

| Record name | Camylofin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camylofin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camylofin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camylofin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Camylofin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMYLOFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340B6Q764V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Camylofin Dihydrochloride?

A1: this compound Dihydrochloride exhibits its antispasmodic action through a dual mechanism. It acts directly on the smooth muscle, relaxing it, and also exerts an anticholinergic effect, inhibiting acetylcholine's action and further reducing muscle spasms. [, , ]

Q2: Does this compound Dihydrochloride impact uterine contractility?

A2: Research suggests that this compound Dihydrochloride, unlike some other spasmolytics, does not adversely affect uterine contractility. This makes it a suitable option for managing prolonged labor. []

Q3: What is the molecular formula and weight of this compound Dihydrochloride?

A3: The molecular formula of this compound Dihydrochloride is C18H29NO2 • HCl, and its molecular weight is 327.87 g/mol. [, ]

Q4: Are there any spectroscopic methods used to characterize this compound Dihydrochloride?

A4: Yes, several spectroscopic techniques are employed for its characterization. UV spectrophotometry is commonly used for its quantification. [, , , , , , ] Additionally, Gas Chromatography with Flame Ionization Detection (GC-FID) is used for both qualitative and quantitative analysis. [, ]

Q5: Has the stability of this compound Dihydrochloride been studied under various conditions?

A5: Yes, research has evaluated the stability of this compound Dihydrochloride under different stress conditions like acidic, alkaline, neutral hydrolysis, oxidation, and dry heat. These studies, often utilizing HPLC, help to understand the drug's degradation pathways and ensure product quality. [, , , ]

Q6: What is the typical route of administration for this compound Dihydrochloride?

A6: While primarily administered intramuscularly for faster action during labor, this compound Dihydrochloride is also available in oral forms like tablets and syrups for managing abdominal colic pain. [, ]

Q7: Are there studies evaluating the efficacy of this compound Dihydrochloride in specific clinical settings?

A7: Yes, clinical studies have assessed this compound Dihydrochloride's efficacy in various situations. It's been compared to other antispasmodics in managing prolonged labor, demonstrating superior cervical dilatation rates and shorter labor durations. [, , , , ] Studies also investigated its use in children and adults with acute colicky abdominal pain, highlighting its effectiveness in pain reduction. [, , ]

Q8: What analytical techniques are used to quantify this compound Dihydrochloride in pharmaceutical formulations?

A8: Various analytical methods are employed to ensure the quality control of this compound Dihydrochloride in pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC (RP-HPLC), is widely used for simultaneous determination of this compound Dihydrochloride with other drugs like paracetamol, diclofenac, and nimesulide. [, , , , , , ] High-Performance Thin-Layer Chromatography (HPTLC) is another technique employed for similar purposes. [, , , ] UV spectrophotometry provides a simpler approach for quantification. [, ]

Q9: How are the analytical methods used for this compound Dihydrochloride validated?

A9: Validation of analytical methods for this compound Dihydrochloride follows ICH guidelines. Parameters such as linearity, accuracy, precision, Limit of Detection (LOD), Limit of Quantification (LOQ), robustness, and solution stability are assessed to ensure the reliability and accuracy of the chosen method. [, , , ]

Q10: Are there any targeted drug delivery systems developed for this compound Dihydrochloride?

A10: Research has explored colon-specific drug delivery systems using chitosan microspheres for the targeted delivery of this compound Dihydrochloride in treating ulcerative colitis. [] This approach aims to enhance drug concentration at the site of action while minimizing systemic exposure and potential side effects.

Q11: How does this compound Dihydrochloride compare to other antispasmodics used in similar clinical settings?

A11: Clinical studies have compared this compound Dihydrochloride to other commonly used antispasmodics like drotaverine, hyoscine butylbromide, and valethamate. Findings suggest that this compound Dihydrochloride demonstrates superior efficacy, particularly in augmenting labor, achieving faster cervical dilatation and shorter labor duration with good tolerability. [, , , , , , ]

Q12: What resources are available to researchers studying this compound Dihydrochloride?

A12: Researchers benefit from a range of resources including published literature, analytical techniques like HPLC and GC, in vitro cell-based assays, and in vivo animal models. [, , , , ] Additionally, access to clinical data from various studies conducted on this compound Dihydrochloride further enhances understanding of its efficacy and safety profile. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.